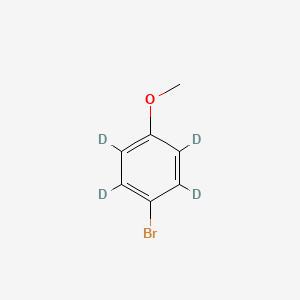

4-Bromoanisole-2,3,5,6-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPJQTDYNZXKQF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to 4-Bromoanisole-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical and physical properties of 4-Bromoanisole-2,3,5,6-d4, a deuterated analog of 4-bromoanisole. This isotopically labeled compound is a valuable tool in modern chemical research and pharmaceutical development, primarily utilized as an internal standard in quantitative bioanalysis and as a labeled intermediate in mechanistic studies and organic synthesis. We will delve into its fundamental properties, spectroscopic signature, synthesis, and key applications, offering insights grounded in established scientific principles.

Core Chemical and Physical Properties

This compound, also known as 1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene, possesses a chemical structure where four hydrogen atoms on the benzene ring of 4-bromoanisole are replaced with deuterium atoms.[1][2] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and imparts unique properties that are advantageous in specific analytical and synthetic applications.

| Property | Value | Reference |

| Chemical Formula | C₇H₃D₄BrO | [1] |

| Molecular Weight | 191.06 g/mol | [1] |

| CAS Number | 152404-45-0 | [1][2] |

| Appearance | Colorless liquid or white solid | [3] |

| Storage | 2-8°C Refrigerator | [1] |

Spectroscopic Characterization

The defining characteristic of this compound lies in its distinct spectroscopic signature, which differs significantly from its non-deuterated analog.

Mass Spectrometry

In a mass spectrum, the molecular ion peak of this compound will appear at a higher mass-to-charge ratio (m/z) than that of 4-bromoanisole (187.04 g/mol ).[6] The molecular weight of the d4-compound is 191.06 g/mol .[1] A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7]

For the non-deuterated 4-bromoanisole, prominent fragments are observed at m/z 171/173 (loss of a methyl group), 107 (loss of bromine), and 77 (phenyl cation).[8] For the deuterated analog, the corresponding fragments containing the deuterated ring will be shifted by +4 mass units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is simplified compared to its non-deuterated counterpart. The aromatic region will be devoid of signals, as the protons at positions 2, 3, 5, and 6 have been replaced by deuterium. The only observable signal will be a singlet corresponding to the methoxy group (-OCH₃) protons, which typically appears around 3.77 ppm in the non-deuterated analog.[9]

¹³C NMR: The carbon-13 NMR spectrum of this compound will show signals for all seven carbon atoms. The signals for the deuterated carbons (C2, C3, C5, and C6) will exhibit coupling to deuterium (C-D coupling), which can result in multiplets or broadened signals depending on the spectrometer's resolution and settings. The chemical shifts will be very similar to the non-deuterated analog, which shows signals at approximately 158.7 (C-O), 132.2 (C-Br), 115.8, and 112.8 ppm for the aromatic carbons, and 55.4 ppm for the methoxy carbon.[9][10]

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor. A common strategy is the bromination of deuterated anisole.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound via bromination of deuterated anisole.

Experimental Protocol (Conceptual)

A plausible synthesis route is the electrophilic bromination of anisole-d5. The following is a conceptual protocol based on general bromination procedures for anisole.[11][12]

Materials:

-

Anisole-d5

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetic acid)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve anisole-d5 in the chosen anhydrous solvent.

-

Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or solid NBS) portion-wise while maintaining the low temperature. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling, which makes it an invaluable tool in several scientific domains.

Internal Standard in Quantitative Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification of analytes in complex biological matrices.[3]

Causality behind its effectiveness:

-

Co-elution: this compound has nearly identical physicochemical properties to its non-deuterated analog. This ensures that it co-elutes with the analyte during chromatographic separation.

-

Correction for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.

-

Compensation for Sample Preparation Variability: Losses during sample extraction, handling, and injection can be a significant source of error. The internal standard is added at a known concentration at the beginning of the sample preparation process. Any losses of the analyte will be mirrored by proportional losses of the internal standard, and the ratio will remain constant.

Labeled Intermediate in Organic Synthesis and Mechanistic Studies

This compound can serve as a starting material for the synthesis of more complex deuterated molecules. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups onto the deuterated aromatic ring.[5] This enables the synthesis of isotopically labeled drug candidates or metabolites for use in pharmacokinetic and drug metabolism studies.

Furthermore, the deuterium labels can be used to trace the fate of the aromatic ring in chemical reactions, providing valuable insights into reaction mechanisms.

Safety and Handling

While deuterated compounds are not radioactive, they are still chemicals and should be handled with appropriate care. A specific Material Safety Data Sheet (MSDS) for this compound should always be consulted before use.[1] General safety precautions are based on the known hazards of the non-deuterated analog, 4-bromoanisole.[4][13][14]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile and valuable tool for researchers in the chemical and pharmaceutical sciences. Its unique isotopic signature provides a powerful means for accurate quantification in complex biological matrices and for the synthesis and study of deuterated molecules. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

WebQC. (n.d.). 4-Bromoanisole (C7H7OBr) properties. Retrieved from [Link]

- He, W., Zhang, R., & Cai, M. (n.d.).

-

PrepChem.com. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]

-

Analytical Standard Solutions (A2S). (n.d.). Bromo-4-anisole-2,3,5,6 D4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Quick Company. (n.d.). New Route Of Synthesis Of M Bromoanisole. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoanisole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromoanisole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wired Chemist. (n.d.). 4-bromoanisole Carbon-13 Full Spectrum. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Buy Online CAS Number 152404-45-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.fr [fishersci.fr]

- 5. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 6. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. 4-Bromoanisole(104-92-7) MS spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 4-Bromoanisole(104-92-7) 13C NMR spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

4-Bromoanisole-2,3,5,6-d4 CAS number 152404-45-0

An In-depth Technical Guide to 4-Bromoanisole-2,3,5,6-d4 (CAS: 152404-45-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number 152404-45-0), a deuterated analog of 4-Bromoanisole. Primarily utilized as a stable isotope-labeled internal standard, this compound is indispensable for achieving accuracy and precision in quantitative mass spectrometry-based bioanalysis. This document, intended for researchers, analytical scientists, and drug development professionals, will delve into the synthesis principles, physicochemical properties, and the fundamental rationale behind its application. Furthermore, it will provide detailed, field-proven protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Imperative for the "Perfect" Internal Standard

In the landscape of quantitative analysis, particularly within regulated environments such as pharmaceutical and bioanalytical research, the mitigation of experimental variability is paramount. An ideal internal standard (IS) should perfectly mimic the physicochemical behavior of the analyte throughout the entire analytical process—from extraction and chromatographic separation to ionization and detection.[1] Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced by a heavier stable isotope, are considered the gold standard for internal standards in mass spectrometry.[2]

This compound is the deuterated form of 4-Bromoanisole, with four hydrogen atoms on the aromatic ring replaced by deuterium (²H or D). This substitution results in a molecule that is chemically identical to the unlabeled analyte but possesses a distinct, higher mass. This key difference allows it to be distinguished by a mass spectrometer while ensuring it co-elutes chromatographically and experiences nearly identical matrix effects and ionization suppression or enhancement, thus providing superior correction for analytical variability.[3][4] The use of such a standard is critical for compensating for sample loss during preparation, instrument drift, and complex matrix effects, leading to highly reliable and accurate quantification.[4][5]

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These characteristics are nearly identical to its non-deuterated counterpart, with the primary exception being its molecular weight.

| Property | Value | Source(s) |

| CAS Number | 152404-45-0 | [6][7][8] |

| Molecular Formula | C₇H₃D₄BrO | [6][7] |

| Molecular Weight | 191.06 g/mol | [6][7] |

| Synonyms | 1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene | [7] |

| Isotopic Enrichment | Typically ≥98 atom % D | [4][9] |

| Chemical Purity | Typically >99% | [4] |

| Appearance | Colorless to light yellow liquid | [10][11] |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [7] |

| Stability | Stable under recommended storage conditions | [9] |

Synthesis Principles and Isotopic Enrichment

The synthesis of deuterated aromatic compounds like 4-Bromoanisole-d4 is a specialized process aimed at achieving high levels of isotopic enrichment. Generally, these compounds are synthesized via a Hydrogen-Deuterium (H-D) exchange reaction where the starting aromatic compound is treated with a deuterium source, such as heavy water (D₂O), under specific conditions.[12]

Common strategies include:

-

Acid or Metal Catalysis: The H-D exchange can be facilitated by an acid with a low pKa or a metal catalyst (e.g., platinum on alumina) under elevated temperature and pressure.[12][13]

-

Flow Synthesis: Modern techniques may employ flow-type microwave reactors to improve reaction efficiency, reduce the consumption of expensive D₂O, and increase production throughput compared to conventional batch methods.[12]

-

Multi-step Synthesis: Starting from a deuterated precursor (e.g., deuterated benzene) and performing subsequent chemical modifications is another viable route.

The resulting product's identity, chemical purity, and isotopic enrichment must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Quantitative LC-MS/MS: A Self-Validating System

The primary application of 4-Bromoanisole-d4 is as an internal standard for the quantification of its unlabeled analog or structurally similar compounds. Its utility is most pronounced in complex matrices like plasma, blood, or tissue homogenates, where significant variability can be introduced during sample processing.

Causality: Why Deuterated Standards Excel

-

Co-elution: Due to its identical chemical structure, the deuterated standard has the same chromatographic retention time as the analyte. This ensures that both compounds enter the mass spectrometer's ion source simultaneously, experiencing the same ionization conditions and matrix effects at that specific time point.[3]

-

Correction for Extraction Variability: Any physical loss of the analyte during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the deuterated standard.[5] Because quantification relies on the ratio of the analyte signal to the IS signal, this loss is effectively normalized.

-

Compensation for Ion Suppression/Enhancement: Matrix effects, caused by co-eluting endogenous components from the sample, can unpredictably alter the ionization efficiency of the analyte. The deuterated standard is affected to the same degree, thereby correcting for this signal fluctuation.[4][14]

Protocol: Quantitative Analysis of 4-Bromoanisole in Plasma

This protocol describes a robust, self-validating method for quantifying 4-bromoanisole (the analyte) in human plasma using 4-Bromoanisole-d4 as the internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 4-bromoanisole and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh ~10 mg of 4-Bromoanisole-d4 and dissolve in 10 mL of methanol.

-

IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution with 50:50 methanol:water. Causality: This concentration is chosen to yield a robust signal in the MS without being excessively high, ensuring it falls within the detector's linear range.

-

Calibration Standards & QCs: Prepare calibration standards (e.g., 1-1000 ng/mL) and Quality Control (QC) samples (low, mid, high concentrations) by spiking appropriate amounts of the analyte stock into blank human plasma.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL) in acetonitrile to each tube. Causality: Acetonitrile is a common protein precipitation solvent. Adding the IS in this step ensures it is present from the earliest stage to account for all subsequent variability.

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

| Parameter | Condition | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for separation of non-polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Gradient | 30% B to 95% B over 3 min | A gradient ensures efficient elution and separation from matrix components. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overloading. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for this molecule. |

| MS/MS Transitions | 4-Bromoanisole: Q1 187.0 -> Q3 107.04-Bromoanisole-d4: Q1 191.0 -> Q3 111.0 | Specific precursor-product ion transitions (MRM) provide high selectivity. The +4 Da shift is monitored for the IS. |

Data Interpretation and System Validation

The core of the quantification lies in the ratio of the analyte's response to the internal standard's response. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to experimental variables.

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of each calibration standard. The concentration of the analyte in unknown samples is then determined by interpolating their measured peak area ratios onto this curve. The inclusion of QC samples serves to validate the accuracy and precision of the run, ensuring the entire analytical system is performing correctly.[15]

Conclusion

This compound is a powerful tool for analytical scientists, embodying the ideal characteristics of a stable isotope-labeled internal standard. Its chemical similarity to its unlabeled counterpart ensures it can reliably correct for nearly all sources of variability encountered in complex bioanalytical LC-MS/MS methods. By understanding the principles of its synthesis and the causal logic behind its application, researchers and drug development professionals can develop highly robust, accurate, and reproducible quantitative assays, thereby enhancing the integrity and reliability of their scientific findings.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google AI Grounding.

- Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Google AI Grounding.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Method for preparing deuterated aromatic compounds. (n.d.). Google Patents.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.

- SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. (n.d.). Canadian Science Publishing.

- CAS NO. 152404-45-0 | this compound. (n.d.). C7H3BrD4O.

- This compound. (n.d.). CLEARSYNTH.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Rapid Communications in Mass Spectrometry, 19(3), 401-407.

- CAS No : 152404-45-0 | Chemical Name : 4-Bromoanisole-2,3,5,6 D4. (n.d.). Pharmaffiliates.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace.

- 4-Bromoanisole (C7H7OBr) properties. (n.d.). Google AI Grounding.

- This compound. (n.d.). CDN Isotopes.

- 4-BROMO ANISOLE For Synthesis. (n.d.). Alpha Chemika.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2025, August 6). ResearchGate.

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. CAS NO. 152404-45-0 | this compound | C7H3BrD4O [localpharmaguide.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. webqc.org [webqc.org]

- 11. 4-BROMO ANISOLE For Synthesis | Laboratory chemicals manufacturer, Lab chemicals exporter, Laboratory Chemicals, Lab chemical supplier, Lab chemical manufacturer, Laboratory chemical suppliers, Lab chemical distributors, Alpha Chemika India. [alphachemika.co]

- 12. tn-sanso.co.jp [tn-sanso.co.jp]

- 13. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 4-Bromoanisole-2,3,5,6-d4 in Quantitative Isotope Dilution Mass Spectrometry

Abstract: This technical guide provides an in-depth examination of 4-Bromoanisole-2,3,5,6-d4, a high-purity, stable isotope-labeled (SIL) aromatic compound. The primary focus is its critical role as a surrogate internal standard in quantitative analytical workflows, particularly for the trace-level detection of haloanisoles—potent off-flavor compounds—in complex matrices such as wine, cork, and other beverages. This document elucidates the foundational principles of Isotope Dilution Mass Spectrometry (IDMS), details the physicochemical properties of the standard, presents a comprehensive, field-proven experimental protocol using Headspace Solid-Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS), and offers expert insights into data interpretation and quality control. This guide is intended for analytical chemists, quality control managers, and research scientists in the food, beverage, and environmental testing industries.

The Foundational Principle: Achieving Analytical Accuracy with Isotope Dilution

In quantitative mass spectrometry, achieving high accuracy and precision is paramount, yet numerous sources of variability can compromise results. Sample preparation steps like liquid-liquid or solid-phase extraction can have inconsistent analyte recovery. Furthermore, complex sample matrices, such as wine, can cause unpredictable ion suppression or enhancement in the mass spectrometer's source.[1]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these challenges.[2] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[1] This SIL internal standard is chemically identical to the native analyte, ensuring it behaves the same way during every step of the process—extraction, derivatization, and chromatographic separation.[3]

However, the SIL standard has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C). This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently. Because any loss or matrix effect will impact both compounds proportionally, the ratio of the native analyte's signal to the internal standard's signal remains constant. This robust ratio, rather than the absolute analyte response, is used for quantification, thereby correcting for analytical variability and yielding highly accurate and reliable data.[4]

The Role of a Surrogate Internal Standard

Ideally, the SIL internal standard is an exact isotopic analogue of the analyte (e.g., TCA-d5 for the analysis of TCA). However, isotopically labeled standards for every potential analyte can be prohibitively expensive or commercially unavailable.[5] In such cases, a surrogate internal standard is employed. This is a labeled compound that is not an exact analogue but is structurally and chemically very similar to the target analyte(s).[6][7]

This compound serves as an excellent surrogate internal standard for the analysis of various haloanisoles (e.g., trichloroanisole, tribromoanisole). Its bromoanisole core structure ensures that its chemical properties—such as polarity, volatility, and extraction efficiency—closely mimic those of the target haloanisole analytes. This ensures it can reliably track and correct for analyte losses and matrix effects throughout the analytical workflow.[3]

Physicochemical Profile of this compound

Understanding the properties of the internal standard is critical for its effective use. This compound is specifically synthesized to provide a distinct mass shift while retaining the chemical behavior of its unlabeled counterpart.

| Property | Value | Source |

| Chemical Name | 1-bromo-4-methoxybenzene-2,3,5,6-d4 | [Clearsynth][8] |

| CAS Number | 152404-45-0 | [C/D/N Isotopes][9] |

| Molecular Formula | C₇H₃D₄BrO | [Clearsynth][8] |

| Molecular Weight | 191.06 g/mol | [C/D/N Isotopes][9] |

| Isotopic Enrichment | ≥98 atom % D | [C/D/N Isotopes][9] |

| Appearance | Colorless to light yellow liquid | [Alpha Chemika][10] |

| Boiling Point (unlabeled) | 223 °C | [Sigma-Aldrich] |

| Density (unlabeled) | 1.494 g/mL at 25 °C | [Sigma-Aldrich] |

| Solubility | Immiscible in water | [Alpha Chemika][10] |

| Storage | 2-8°C for long-term storage | [Clearsynth][8] |

Core Application: Quantifying Haloanisoles in Wine

Haloanisoles, such as 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA), are notorious for causing "cork taint," a musty, moldy off-aroma in wine.[11] These compounds have extremely low sensory thresholds, often in the single-digit parts-per-trillion (ng/L) range, requiring highly sensitive and specific analytical methods for their detection.[11][12]

The following protocol details a validated method for the simultaneous, high-throughput analysis of four key haloanisoles in wine using this compound as a surrogate internal standard, employing HS-SPME with GC-MS/MS detection.

Detailed Experimental Protocol

This protocol is adapted from validated methods for haloanisole analysis in wine.[12][13]

3.1.1 Materials and Reagents

-

Analytes: 2,4,6-Trichloroanisole (TCA), 2,3,4,6-Tetrachloroanisole (TeCA), Pentachloroanisole (PCA), 2,4,6-Tribromoanisole (TBA).

-

Internal Standard: this compound.

-

Reagents: HPLC-grade acetone, ethanol (absolute), sodium chloride (NaCl, baked at 400°C prior to use to remove volatile contaminants), deionized water.

-

Equipment: 20 mL headspace vials with magnetic crimp caps, SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS)), GC-MS/MS system with autosampler.

3.1.2 Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard (4-Bromoanisole-d4) in acetone at a concentration of ~1 mg/mL.

-

Working Standard Mix: Create a mixed working solution containing all native analytes by diluting the stock solutions in acetone.

-

Internal Standard Spiking Solution: Prepare a dilute solution of 4-Bromoanisole-d4 in ethanol (e.g., 1 µg/L).

-

Calibration Curve: Prepare matrix-matched calibration standards by spiking a haloanisole-free model wine (12% ethanol, 5 g/L tartaric acid) or a confirmed blank wine with the working standard mix to create a series of concentrations ranging from 0.5 ng/L to 50 ng/L.

3.1.3 Sample Preparation & Extraction

-

Transfer 10 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

-

Add 2.0 g of baked NaCl to the vial. The salt increases the ionic strength of the sample, which promotes the partitioning of volatile analytes from the liquid phase into the headspace (salting-out effect).

-

Add a precise volume (e.g., 20 µL) of the 4-Bromoanisole-d4 internal standard spiking solution to every vial (samples, calibrators, and blanks).

-

Immediately seal the vial with a magnetic crimp cap.

-

Place the vial in the autosampler tray.

3.1.4 HS-SPME and GC-MS/MS Parameters

-

Incubation/Equilibration: 40°C for 5 minutes with agitation (500 rpm). This step allows the sample to reach thermal equilibrium and the analytes to partition into the headspace.

-

SPME Extraction: Expose the PDMS fiber to the vial headspace at 40°C for 20 minutes with agitation (250 rpm).

-

Desorption: Transfer the fiber to the GC inlet and desorb at 250°C for 5 minutes in splitless mode.

-

GC Column: Use a mid-polarity column suitable for semivolatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 25°C/min to 280°C, hold for 3 minutes.

-

-

MS System: Triple Quadrupole (QqQ) Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

3.1.5 MRM Transitions for Quantification and Confirmation MRM provides exceptional selectivity by monitoring a specific precursor ion -> product ion transition for each compound. The most intense transition is used for quantification (Qualifier ), while a second transition serves as a confirmation of identity (Qualifier ).

| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Role |

| 2,4,6-TCA | 210 | 195 | 10 | Quantifier |

| 210 | 167 | 20 | Qualifier | |

| 2,3,4,6-TeCA | 244 | 229 | 10 | Quantifier |

| 244 | 191 | 25 | Qualifier | |

| 2,4,6-TBA | 346 | 331 | 10 | Quantifier |

| 346 | 237 | 20 | Qualifier | |

| 4-Bromoanisole-d4 (IS) | 191 | 176 | 15 | Quantifier |

| 191 | 148 | 25 | Qualifier |

Note: Precursor/product ions for the internal standard are deduced from its structure (MW 191) and common fragmentation patterns (loss of a methyl group, -CH₃ -> -CD₃, and loss of CO). Actual collision energies must be optimized on the specific instrument.[14]

Visualization of Principles and Workflows

Visual diagrams are essential for understanding the logic behind the analytical process.

Diagram: The Principle of Isotope Dilution

Caption: The ratio of analyte to internal standard remains constant despite sample loss.

Diagram: HS-SPME-GC-MS/MS Experimental Workflow

Caption: Step-by-step workflow for haloanisole quantification in wine.

Data Interpretation and Quality Control

5.1 Calibration: The concentration of the target analyte is calculated using the response ratio (analyte peak area / internal standard peak area). A calibration curve is constructed by plotting the response ratios of the matrix-matched standards against their known concentrations. The curve should demonstrate linearity over the expected concentration range, with a coefficient of determination (R²) of ≥0.995 being a common acceptance criterion.[13]

5.2 Method Validation: A robust analytical method must be validated to ensure it is fit for purpose. Key validation parameters include:

-

Accuracy: Assessed by analyzing spiked control samples at different concentrations. Recoveries should typically fall within 80-120%.[15]

-

Precision: Measured as the relative standard deviation (RSD) of replicate analyses, which should ideally be <15%.[15]

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision. For TCA, methods using this approach can achieve LOQs as low as 0.5 ng/L, well below the sensory threshold.[12][16]

-

Specificity: Confirmed by the absence of interfering peaks at the retention time of the analytes in blank samples and by the consistent ratio of quantifier to qualifier ions.

5.3 Trustworthiness of Results: The use of this compound provides a self-validating system. In each sample, the recovery of the internal standard can be monitored. A significant deviation in the absolute response of the internal standard in one sample compared to the others may indicate a problem with that specific sample's preparation or injection, providing a critical quality control check.

Conclusion

This compound is a powerful and essential tool for any laboratory performing trace-level quantification of haloanisole contaminants. When used as a surrogate internal standard within a validated Isotope Dilution Mass Spectrometry method, it provides an indispensable safeguard against analytical variability. By compensating for matrix effects and inconsistent analyte recovery, it ensures the highest degree of accuracy, precision, and confidence in results, enabling researchers and quality control professionals to make reliable decisions about product quality and safety.

References

-

ALS Global. (n.d.). PFAS: Internal Standards, Surrogates and Isotope Dilution. Retrieved from [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 4-BROMO ANISOLE For Synthesis. Retrieved from [Link]

-

Mass Spec Terms. (2014). Surrogate internal standard. Retrieved from [Link]

-

Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]

-

Welch Lab. (2025). Are You Using The Internal Standard Method In A Right Way? Retrieved from [Link]

-

Davis, W. C., et al. (2020). Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH. Retrieved from [Link]

-

ResearchGate. (2017). Is use of surrogate matrix required if using an internal standard to correct for extraction efficiency variation? Retrieved from [Link]

-

Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. CORE. Retrieved from [Link]

-

Evans, A. M., et al. (1997). Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

-

Varian, Inc. (n.d.). Ultra-trace Analysis of 2,4,6-Trichloroanisole in White Wine Using Automated Solid Phase Microextraction. Retrieved from [Link]

-

ETS Laboratories. (n.d.). Screening for TCA and other Haloanisoles. Retrieved from [Link]

-

Hjelmeland, A. K., et al. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ng/L Levels. Agilent Technologies. Retrieved from [Link]

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. alsglobal.com [alsglobal.com]

- 6. Surrogate internal standard - Mass Spec Terms [msterms.org]

- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 4-BROMO ANISOLE For Synthesis | Lab chemical distributors, Lab chemicals exporter, Laboratory chemicals manufacturer, Lab chemical supplier, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]

- 11. hpst.cz [hpst.cz]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. 4-Bromoanisole(104-92-7) MS spectrum [chemicalbook.com]

- 15. Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deuterated 4-Bromoanisole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing deuterated 4-bromoanisole, a valuable isotopically labeled compound for research and development in the pharmaceutical and materials science sectors. This document delves into two primary synthetic pathways: the direct deuteration of 4-bromoanisole and the bromination of deuterated anisole. For each approach, this guide presents detailed experimental protocols, explores the underlying reaction mechanisms, and discusses the critical parameters influencing reaction outcomes, including catalyst selection, deuterium source, and reaction conditions. The causality behind experimental choices is explained to provide researchers with the rationale needed for procedural modifications and troubleshooting. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative, citable sources. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of deuteration methodologies for aromatic compounds.

Introduction: The Significance of Deuterated 4-Bromoanisole

Isotopically labeled compounds, particularly those incorporating deuterium, have become indispensable tools in modern chemical and biomedical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the physicochemical properties of a molecule. This "deuterium effect" is primarily attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, leading to a higher activation energy for C-D bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly alter the metabolic fate of drug molecules, often leading to a reduced rate of metabolism, prolonged half-life, and potentially improved pharmacokinetic and safety profiles.[1]

4-Bromoanisole is a versatile synthetic intermediate used in the preparation of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[2] The introduction of deuterium into the 4-bromoanisole scaffold can provide researchers with a powerful tool for mechanistic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry. This guide will explore the primary synthetic routes to access deuterated 4-bromoanisole, providing the technical details necessary for its successful laboratory preparation.

Strategic Approaches to the Synthesis of Deuterated 4-Bromoanisole

The synthesis of deuterated 4-bromoanisole can be approached via two principal strategies, each with its own set of advantages and considerations:

-

Strategy 1: Direct Catalytic Deuteration of 4-Bromoanisole. This "late-stage" deuteration approach involves the direct replacement of hydrogen atoms on the 4-bromoanisole molecule with deuterium. This method is often preferred for its atom economy and the ability to introduce deuterium into a readily available starting material.

-

Strategy 2: Bromination of a Deuterated Anisole Precursor. This strategy involves the initial synthesis of a deuterated anisole intermediate, followed by a regioselective bromination to yield the desired deuterated 4-bromoanisole. This approach offers control over the specific positions of deuteration.

The following sections will provide a detailed examination of each of these strategies.

Strategy 1: Palladium-Catalyzed Direct Deuteration of 4-Bromoanisole

The direct deuteration of aryl halides has emerged as a powerful tool for the synthesis of isotopically labeled compounds. Palladium-catalyzed methods, in particular, have demonstrated broad functional group tolerance and high efficiency, making them well-suited for the deuteration of complex molecules.[3][4][5][6]

Mechanistic Rationale: The "Why" Behind the Method

The palladium-catalyzed deuteration of aryl halides with deuterium oxide (D₂O) as the deuterium source typically proceeds through a catalytic cycle involving oxidative addition, deuterolysis, and reductive elimination.[7]

Plausible Catalytic Cycle:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with 4-bromoanisole via oxidative addition to form an arylpalladium(II) intermediate. This step involves the cleavage of the carbon-bromine bond.

-

Metathesis/Deuterolysis: The arylpalladium(II) species undergoes metathesis with a deuterated species, typically generated in situ from D₂O. This step is crucial for the incorporation of deuterium and often involves an additive to facilitate the exchange.

-

Reductive Elimination: The resulting deuterated arylpalladium(II) intermediate undergoes reductive elimination to yield the deuterated 4-bromoanisole product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.

The choice of a palladium catalyst with appropriate ligands is critical. Ligands modulate the electronic and steric properties of the palladium center, influencing the rates of oxidative addition and reductive elimination and preventing catalyst deactivation. The use of additives can also be essential to facilitate the activation of D₂O.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the palladium-catalyzed deuteration of 4-bromoanisole, adapted from established methods for aryl halide deuteration.[3]

Table 1: Reagents and Materials for Direct Deuteration

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-Bromoanisole | C₇H₇BrO | 187.04 | 0.300 mmol | 1.00 |

| SPhos Pd G3 | C₄₅H₅₈NO₅PPdS | 781.44 | 11.7 mg (15 µmol) | 0.05 |

| Zinc Oxide (ZnO) | ZnO | 81.38 | 48.6 mg (0.600 mmol) | 2.00 |

| Bis(catecholato)diboron (B₂cat₂) | C₁₂H₈B₂O₄ | 237.82 | 142.8 mg (0.600 mmol) | 2.00 |

| Deuterium Oxide (D₂O) | D₂O | 20.03 | 24.3 mg (1.20 mmol) | 4.00 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 1.5 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 4 mL vial containing a magnetic stir bar, add 4-bromoanisole (0.300 mmol), SPhos Pd G3 (5.0 mol%), zinc oxide (2.00 equiv.), and bis(catecholato)diboron (2.00 equiv.).

-

Solvent and Deuterium Source Addition: Prepare a solution of deuterium oxide (4.00 equiv.) in anhydrous tetrahydrofuran (1.5 mL to achieve a 0.2 M concentration of the substrate). Add this solution to the reaction vial under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Seal the vial and stir the reaction mixture vigorously at 70 °C for 12 hours. The use of a heating block is recommended for consistent temperature control.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature and open it to the air. Concentrate the reaction mixture by rotary evaporation. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the deuterated 4-bromoanisole.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the percentage of deuterium incorporation.

Visualization of the Synthetic Workflow

Caption: Workflow for the direct deuteration of 4-bromoanisole.

Strategy 2: Bromination of Deuterated Anisole

An alternative and effective strategy for the synthesis of deuterated 4-bromoanisole involves the initial preparation of a deuterated anisole precursor, followed by a regioselective bromination. This method provides excellent control over the location of the deuterium atoms.

Synthesis of Deuterated Anisole: The "Why" Behind the Method

The synthesis of deuterated anisole can be achieved through several methods, with one of the most straightforward being the acid-catalyzed H/D exchange of anisole in the presence of a deuterium source like D₂O. This electrophilic aromatic substitution reaction is driven by the activation of the aromatic ring by the electron-donating methoxy group, which directs the exchange to the ortho and para positions.

Experimental Protocol: A Self-Validating System

Part A: Synthesis of Anisole-d₅

Table 2: Reagents and Materials for Anisole Deuteration

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount |

| Anisole | C₇H₈O | 108.14 | 10 mmol |

| Deuterium Oxide (D₂O) | D₂O | 20.03 | 10 mL |

| Deuterated Sulfuric Acid (D₂SO₄) | D₂SO₄ | 100.09 | Catalytic amount |

Step-by-Step Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine anisole (10 mmol) and deuterium oxide (10 mL).

-

Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for 24-48 hours with vigorous stirring. The progress of the H/D exchange can be monitored by ¹H NMR.

-

Work-up and Purification: After cooling, the organic layer is separated, washed with a saturated solution of sodium bicarbonate in D₂O, and then with D₂O. The deuterated anisole is then dried over anhydrous magnesium sulfate and purified by distillation.

Part B: Bromination of Anisole-d₅

The bromination of anisole is a classic electrophilic aromatic substitution reaction. The methoxy group is a strong activating and ortho, para-directing group, leading to the preferential formation of the para-bromo isomer due to steric hindrance at the ortho positions.[8]

Table 3: Reagents and Materials for Bromination

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents | | :--- | :--- | :--- | :--- | | Anisole-d₅ | C₇H₃D₅O | 113.17 | 5 mmol | 1.0 | | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 5 mmol | 1.0 | | Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve anisole-d₅ (5 mmol) in acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add N-bromosuccinimide (1.0 equiv.) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Pour the reaction mixture into water and extract with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 4-bromoanisole-d₄.

Visualization of the Synthetic Workflow

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 3. Pd-catalyzed deuteration of aryl halides with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. search.anima.dk [search.anima.dk]

Introduction: The Role of Deuteration in Modern Scientific Research

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Bromoanisole-2,3,5,6-d4

In the fields of drug discovery, metabolic analysis, and mechanistic chemistry, the strategic substitution of hydrogen with its stable isotope, deuterium, represents a powerful investigative tool.[1][] This isotopic labeling can profoundly alter a molecule's metabolic fate by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes, potentially enhancing a drug's pharmacokinetic profile.[3][4][5] Furthermore, deuterated compounds are indispensable as internal standards for quantitative bioanalysis and as tracers for studying absorption, distribution, metabolism, and excretion (ADME) pathways.[][5]

This compound is a deuterated analog of 4-bromoanisole, a versatile synthetic intermediate used in the preparation of various organic compounds.[6][7] By replacing the hydrogen atoms on the aromatic ring with deuterium, this molecule becomes a valuable building block for synthesizing complex deuterated probes and active pharmaceutical ingredients. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical characteristics of this compound and the essential analytical methodologies for its rigorous characterization.

Section 1: Core Physicochemical Properties

The introduction of four deuterium atoms into the 4-bromoanisole structure results in a predictable increase in molecular weight while having only a minor impact on its bulk physical properties such as boiling point, melting point, and density. The primary differentiator lies in its isotopic composition. For comparative purposes, the properties of both the deuterated and non-deuterated (protio) forms are presented below.

Table 1: Comparative Physicochemical Data

| Property | This compound | 4-Bromoanisole (Non-deuterated) |

| Chemical Formula | C₇H₃D₄BrO[6][8] | C₇H₇BrO[7][9] |

| Molecular Weight | 191.06 g/mol [6][10] | 187.04 g/mol [9] |

| CAS Number | 152404-45-0[6][10] | 104-92-7[7][10] |

| Appearance | Colorless Liquid[11] | Colorless Liquid[7][9] |

| Melting Point | Not empirically reported; expected to be ~10-12 °C | 9 - 11.5 °C[9][12][13] |

| Boiling Point | Not empirically reported; expected to be ~223 °C | 223 °C @ 760 mmHg[7][9][12] |

| Density | Not empirically reported; expected to be slightly >1.49 g/mL | ~1.49 g/mL at 20-25 °C[7][12] |

| Isotopic Purity | Typically ≥98 atom % D[10][14] | Not Applicable |

| Refractive Index | Not empirically reported | ~1.564 @ 20 °C |

Section 2: Analytical Characterization and Methodologies

The validation of a deuterated compound's identity and purity is a cornerstone of its utility. A single analytical technique is insufficient to provide a complete profile. Therefore, a multi-technique approach is mandatory to ensure scientific rigor and trustworthiness in subsequent applications.[15] This section outlines the authoritative methods for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Confirmation

Expertise & Causality: NMR spectroscopy is the definitive method for elucidating the precise location and extent of deuterium incorporation.[16][17] It provides unambiguous structural information that mass spectrometry alone cannot. The analysis relies on two complementary experiments:

-

¹H NMR (Proton NMR): This experiment confirms the absence of protons at specific positions. For this compound, the aromatic region of the spectrum should show a significant reduction or complete disappearance of the signals corresponding to the 2, 3, 5, and 6 positions when compared to its non-deuterated standard. The only major proton signals remaining should be from the methoxy (-OCH₃) group.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, confirming their presence at the expected positions on the aromatic ring.[16]

-

Sample Preparation: Accurately weigh and dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery, which is critical for accurate integration.

-

Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Analysis:

-

Integrate the signal corresponding to the methoxy protons (-OCH₃, typically around 3.8 ppm). Set this integral to a reference value of 3.00.

-

Integrate any residual proton signals in the aromatic region (typically 6.8-7.4 ppm).

-

The percentage of deuteration can be estimated by comparing the integral of the residual aromatic protons to the expected integral of 4.00 for the fully protonated analog.

-

Mass Spectrometry (MS): Confirming Isotopic Distribution

Expertise & Causality: Mass spectrometry is a highly sensitive technique that confirms the overall mass shift due to deuterium incorporation and provides a detailed view of the isotopic distribution.[3] When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it also confirms the chemical purity of the sample.[15] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can resolve the isotopic fine structure and provide highly accurate mass measurements, confirming the elemental composition.[3][18]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane. Prepare a similar solution of the non-deuterated standard for comparison.

-

GC Separation:

-

Injector: Use a split/splitless injector at a temperature of ~250 °C.

-

Column: Employ a standard non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected molecular ions of both the deuterated and non-deuterated compounds (e.g., m/z 50-250).

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion (M⁺) peak. For this compound, the M⁺ peak cluster should be centered around m/z 190/192, reflecting the mass of the C₇H₃D₄⁷⁹BrO and C₇H₃D₄⁸¹BrO isotopologues.

-

Compare this to the spectrum of the non-deuterated standard, which will have a molecular ion cluster centered around m/z 186/188.

-

Analyze the isotopic distribution to confirm the incorporation of four deuterium atoms and assess the isotopic purity.

-

Integrated Analytical Workflow

Trustworthiness: The highest confidence in the material's identity and purity is achieved by integrating these complementary techniques. NMR confirms where the labels are, while MS confirms the overall mass and isotopic distribution.

Caption: Integrated workflow for the characterization of this compound.

Section 3: Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity of research materials and the safety of laboratory personnel is paramount.

Safety Precautions: While a specific Safety Data Sheet (SDS) for the deuterated compound may not be readily available, its chemical reactivity is nearly identical to its non-deuterated counterpart. Therefore, all safety precautions for 4-bromoanisole should be strictly followed.

-

Handling: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12][19] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Fire Safety: 4-Bromoanisole is a combustible liquid with a flash point of 94 °C.[12] Keep away from heat, sparks, and open flames.

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[12] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12] If swallowed, seek immediate medical attention.[12]

Storage and Stability:

-

Short-Term Storage: Store at room temperature in a tightly sealed container.[10]

-

Long-Term Storage: For optimal stability and to preserve purity over extended periods, store in a refrigerator at 2-8°C.[6]

-

Stability: The compound is stable if stored under the recommended conditions. It is advisable to re-analyze for chemical purity after extended storage (e.g., three years) before use.[10]

Conclusion

This compound is a high-value chemical tool for researchers engaged in advanced pharmaceutical and chemical research. Its utility is fundamentally dependent on its well-defined physical and isotopic characteristics. This guide has detailed these properties and underscored the necessity of a rigorous, multi-technique analytical approach for its validation. By combining NMR for positional verification with mass spectrometry for mass and purity confirmation, researchers can proceed with confidence, ensuring the integrity and reproducibility of their experimental outcomes.

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube.

- A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds. (n.d.). Benchchem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

- This compound. (n.d.). CLEARSYNTH.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed.

- 4-Bromoanisole (C7H7OBr) properties. (n.d.). WebQC.Org.

- 4-bromoanisole - SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- How can Bromoanisole be applied and synthesized? (n.d.). Guidechem.

- 4-Bromoanisole synthesis. (n.d.). ChemicalBook.

- Preparation of 4-bromoanisole. (n.d.). PrepChem.com.

- 4-BROMOANISOLE Safety Data Sheet. (n.d.). S D Fine-Chem Limited.

- This compound (CAS 152404-45-0). (n.d.). ChemicalBook.

- This compound. (n.d.). CDN Isotopes.

- CAS No : 152404-45-0 | Chemical Name : 4-Bromoanisole-2,3,5,6 D4. (n.d.). Pharmaffiliates.

- How to carry out the conversions? 4-bromoanisole starting from benzene. (n.d.). Toppr.

- SAFETY DATA SHEET - 4-Bromoanisole. (2025, October 28). TCI Chemicals.

- 4-Bromoanisole. (n.d.). Sigma-Aldrich.

- Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. (2022). ResearchGate.

- 4-Bromoanisole. (n.d.). Wikipedia.

- 4-Bromoanisole. (n.d.). PubChem.

- Deuteration of Arenes Based on DCL™. (n.d.). BOC Sciences.

- Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. (2022, January 13). PubMed.

- Bromo-4-anisole-2,3,5,6 D4. (n.d.). Analytical Standard Solutions (A2S).

- 4-Bromoanisole Spectra. (n.d.). SpectraBase.

- This compound. (n.d.). LGC Standards.

- Applications for Deuterium. (n.d.). Isowater Corporation.

- Applications of Deuterium in Medicinal Chemistry. (2019). ResearchGate.

- 4-BROMOANISOL-2,3,5,6-D4 152404-45-0 wiki. (n.d.). Guidechem.

Sources

- 1. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clearsynth.com [clearsynth.com]

- 7. webqc.org [webqc.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Bromo-4-anisole-2,3,5,6 D4 [a-2-s.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. prepchem.com [prepchem.com]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

Introduction: The Role of Stable Isotope Labeling

An In-Depth Technical Guide to the Molecular Weight and Isotopic Significance of 4-Bromoanisole-2,3,5,6-d4

This guide provides a comprehensive technical overview of this compound, focusing on the determination of its molecular weight, the significance of isotopic labeling, and its applications for researchers, scientists, and drug development professionals.

In modern chemical and pharmaceutical analysis, precision is paramount. Stable Isotope Labeling (SIL) is a foundational technique that involves the substitution of an atom in a molecule with one of its stable (non-radioactive) isotopes. The most common substitutions involve replacing hydrogen (¹H) with deuterium (²H or D), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (¹⁵N). This guide focuses on this compound, a deuterated analog of 4-Bromoanisole, to illustrate the core principles and applications of this powerful technology.

Understanding this compound

This compound is a high-purity, stable isotope-labeled compound used extensively in analytical chemistry.

-

Chemical Structure: The molecule is a derivative of anisole where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms.

-

IUPAC Name: 1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene

-

Chemical Formula: C₇H₃D₄BrO

Caption: Structural comparison of 4-Bromoanisole and its deuterated analog.

Calculation and Significance of Molecular Weight

The molecular weight of a molecule can be expressed in two primary ways: the monoisotopic mass and the average molecular weight . For a stable isotope-labeled compound like 4-Bromoanisole-d4, understanding both is crucial.

-

Monoisotopic Mass: This is calculated by summing the masses of the most abundant stable isotope of each element in the molecule.[1][2] It is a theoretical value that is particularly relevant in high-resolution mass spectrometry where individual isotopic peaks can be resolved.[3]

-

Average Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of each element.[1] This value is used for bulk materials and in lower-resolution mass spectrometry.

The calculation for the molecular weight of this compound (C₇H₃D₄BrO) is detailed below.

| Element | Quantity | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Subtotal (Average) | Subtotal (Monoisotopic) |

| Carbon (C) | 7 | 12.011 | 12.000000 | 84.077 | 84.000000 |

| Hydrogen (H) | 3 | 1.008 | 1.007825 | 3.024 | 3.023475 |

| Deuterium (D) | 4 | 2.014 | 2.014102 | 8.056 | 8.056408 |

| Bromine (Br) | 1 | 79.904 | 78.918337 | 79.904 | 78.918337 |

| Oxygen (O) | 1 | 15.999 | 15.994915 | 15.999 | 15.994915 |

| Total | 191.06 g/mol | 189.993135 Da |

Standard atomic weights are sourced from IUPAC.[4][5] Monoisotopic masses are sourced from NIST.[6][7][8]

The commercially cited molecular weight for this compound is typically 191.06 g/mol .[6][9][10] This compares to the molecular weight of its non-deuterated counterpart, 4-Bromoanisole (C₇H₇BrO), which is 187.03 g/mol .[11][12] This mass shift of approximately 4 Da is the key to its utility in analytical applications.

The Scientific Rationale for Deuteration

As a Senior Application Scientist, it is crucial to explain not just what is done, but why. The choice to use a deuterated compound is rooted in two key principles: the Kinetic Isotope Effect and its function as a self-validating internal standard.

Expertise & Experience: The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium isotope.[13] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[14][15]

In drug development, the KIE is a powerful tool. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds.[13][14] By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be slowed. This can lead to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life and exposure.[16]

-

Reduced Toxic Metabolites: It can decrease the formation of potentially harmful byproducts.

-

Enhanced Efficacy: A more stable metabolic profile can lead to more consistent therapeutic effects.[11]

Trustworthiness: The Self-Validating Internal Standard

In quantitative analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), accuracy is paramount. An internal standard (IS) is added in a known quantity to every sample, calibrator, and quality control sample to correct for variations during the analytical process.[9]

A deuterated compound is the ideal internal standard because it is chemically almost identical to the analyte (the non-labeled compound).[17] This means it:

-

Co-elutes: It has nearly the same retention time in liquid chromatography.

-

Experiences Similar Matrix Effects: It is affected by ion suppression or enhancement in the same way as the analyte.

-

Has Identical Extraction Recovery: It behaves the same way during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

However, because of its higher mass, the mass spectrometer can easily distinguish it from the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during sample handling or instrument analysis is cancelled out.[17] This ratiometric approach provides a self-validating system that ensures the highest level of accuracy and precision.[9]

Applications in Research and Development

-

Quantitative Bioanalysis: 4-Bromoanisole-d4 is an excellent internal standard for the quantification of 4-Bromoanisole in complex matrices like plasma, urine, or tissue homogenates.[17][18]

-

Mechanistic Studies: It can be used as a tracer to follow the path of molecules through complex chemical reactions or biological pathways.

-

NMR Spectroscopy: Deuterated compounds are used as non-interfering solvents for ¹H-NMR, allowing for the clear analysis of the analyte without solvent signals.[13]

Experimental Protocol: Use of 4-Bromoanisole-d4 as an Internal Standard in LC-MS

This protocol outlines a standard workflow for the quantitative analysis of 4-Bromoanisole (analyte) using 4-Bromoanisole-d4 (Internal Standard).

1. Preparation of Stock Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 4-Bromoanisole and dissolve in 10 mL of methanol.

- Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of 4-Bromoanisole-d4 and dissolve in 10 mL of methanol.

2. Preparation of Working Solutions:

- Calibration Standards: Perform serial dilutions of the Analyte Stock to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in the appropriate biological matrix (e.g., blank plasma).

- Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock solution with methanol. This solution will be used to spike all samples.

3. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of each calibration standard, quality control sample, and unknown sample into a microcentrifuge tube.

- Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to every tube except for blank matrix samples.

- Vortex briefly.

- Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean vial for LC-MS analysis.

4. LC-MS Analysis:

- Inject the prepared samples onto an appropriate LC column (e.g., C18).

- Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

- Example Transitions (in positive ion mode):

- 4-Bromoanisole: Monitor precursor ion → product ion

- 4-Bromoanisole-d4: Monitor precursor ion → product ion

5. Data Processing:

- Integrate the peak areas for both the analyte and the internal standard for each injection.

- Calculate the Peak Area Ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards.

- Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is more than just a heavy version of its parent compound. Its precisely defined molecular weight and the unique chemical properties imparted by deuterium make it an indispensable tool for the modern scientist. From enhancing the pharmacokinetic properties of new drug candidates through the kinetic isotope effect to ensuring the highest level of accuracy in quantitative analysis, deuterated standards represent a cornerstone of precision in the chemical and pharmaceutical sciences.

References

-

Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

-

NIST. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon. Retrieved from [Link]

-

Thomson, A. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved from [Link]

-

Iwuala, E., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

CIAAW. (n.d.). Standard Atomic Weights. Retrieved from [Link]

-

Biology Stack Exchange. (2013). What is the difference between average and monoisotopic mass calculations of peptides? Retrieved from [Link]

-

BYJU'S. (n.d.). Bromine. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

-

Pediaa.Com. (2024). What is the Difference Between Monoisotopic Mass and Average Mass. Retrieved from [Link]

-

Difference Between. (2020). Difference Between Monoisotopic Mass and Average Mass. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Brainly. (2022). What is the atomic weight of Bromine? Retrieved from [Link]

-

CIAAW. (n.d.). Atomic Weight of Oxygen. Retrieved from [Link]

-

Quora. (2011). What is the atomic weight of hydrogen? Retrieved from [Link]

-

Wikipedia. (n.d.). Monoisotopic mass. Retrieved from [Link]

-

NIST. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

-

NIST. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

-

CIAAW. (n.d.). Hydrogen. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Retrieved from [Link]

-

NIST. (n.d.). Oxygen, atomic. Retrieved from [Link]

-

PubChem. (n.d.). Oxygen. Retrieved from [Link]

-

Bioschemas. (n.d.). Monoisotopicmolecularweight. Retrieved from [Link]

Sources